Boc-gdfldfa-nhme

説明

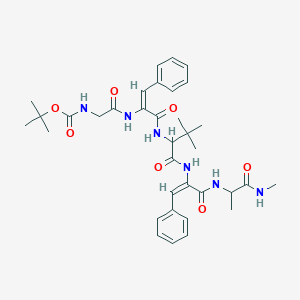

Boc-gdfldfa-nhme is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (nhme) terminus. The Boc group is commonly used in solid-phase peptide synthesis (SPPS) to shield reactive amine functionalities, while the methyl ester terminus improves solubility in organic solvents like N,N-dimethylformamide (DMF) .

Synthesis protocols for analogous peptides often employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N-methylmorpholine (NMM) in DMF . For example, tripeptides like H-Met-Met-Met-OH are synthesized via stepwise coupling under inert conditions, with final deprotection using trifluoroacetic acid (TFA) . Boc-gdfldfa-nhme likely follows similar methodologies, though optimization of reaction times (e.g., ~1.3 hours at 75°C) and solvent choices may vary .

特性

CAS番号 |

141695-65-0 |

|---|---|

分子式 |

C35H46N6O7 |

分子量 |

662.8 g/mol |

IUPAC名 |

tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+ |

InChIキー |

XRACTWAKUBGPLX-FQHZWJPGSA-N |

SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

異性体SMILES |

CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C |

正規SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

配列 |

GXXXA |

同義語 |

(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide Boc-GdFLdFA-NHMe Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Physicochemical Properties

The table below compares Boc-gdfldfa-nhme (inferred properties) with structurally related boronic acid derivatives and peptides from literature:

*Estimated based on analogous peptides and synthesis protocols.

Key Observations:

- Lipophilicity : Boc-gdfldfa-nhme exhibits higher Log P values compared to polar tripeptides like H-Met-Met-Met-OH, attributed to its protective groups and methyl ester terminus .

- Solubility : Unlike boronic acids (e.g., CAS 1046861-20-4), which have low aqueous solubility, Boc-gdfldfa-nhme is designed for solubility in DMF, a solvent critical for SPPS but increasingly replaced due to toxicity concerns .

- Synthetic Complexity : The compound’s synthetic accessibility score (~2.07) aligns with boronic acid derivatives, reflecting challenges in coupling and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。